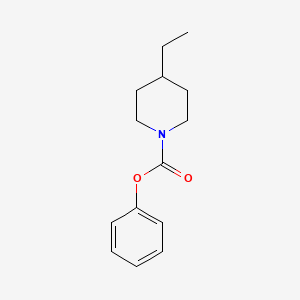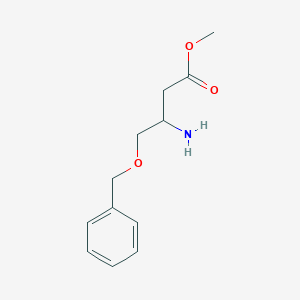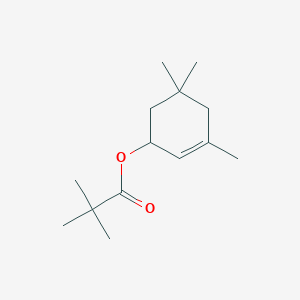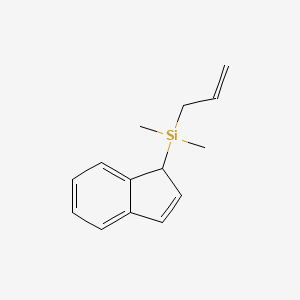
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The structure of this compound includes an indene moiety, a dimethylsilyl group, and a prop-2-en-1-yl group. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane typically involves the reaction of indene with dimethylchlorosilane and allylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalyst: A catalyst such as a transition metal complex may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Silanols: Formed through oxidation reactions.
Siloxanes: Resulting from further oxidation or condensation reactions.
Substituted Silanes: Produced via nucleophilic substitution reactions.
科学的研究の応用
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of (1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in diverse chemical reactions. The indene moiety provides aromatic stability, while the prop-2-en-1-yl group offers reactivity towards nucleophiles and electrophiles. These combined properties enable the compound to act as a versatile intermediate in chemical synthesis and as a functional material in various applications.
類似化合物との比較
Similar Compounds
(1H-Inden-1-yl)(dimethyl)(methyl)silane: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
(1H-Inden-1-yl)(dimethyl)(phenyl)silane: Contains a phenyl group in place of the prop-2-en-1-yl group.
(1H-Inden-1-yl)(dimethyl)(ethyl)silane: Features an ethyl group instead of the prop-2-en-1-yl group.
Uniqueness
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane is unique due to the presence of the prop-2-en-1-yl group, which imparts specific reactivity and properties not found in its analogs. This makes it particularly useful in applications requiring selective reactivity and stability.
特性
CAS番号 |
583029-93-0 |
|---|---|
分子式 |
C14H18Si |
分子量 |
214.38 g/mol |
IUPAC名 |
1H-inden-1-yl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C14H18Si/c1-4-11-15(2,3)14-10-9-12-7-5-6-8-13(12)14/h4-10,14H,1,11H2,2-3H3 |
InChIキー |
CUVUEMMPVGSMTP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC=C)C1C=CC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
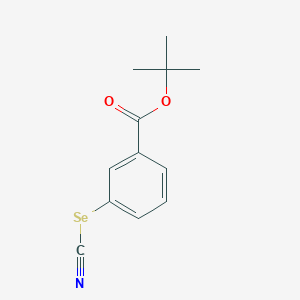
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)

![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
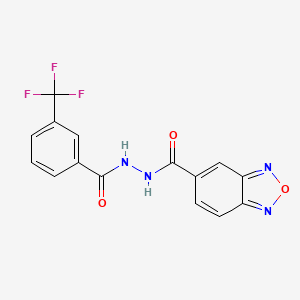
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
